molecular formula C24H22F2N4O5S B11117091 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide

Cat. No.: B11117091
M. Wt: 516.5 g/mol
InChI Key: DKRWIPAUNWAZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a difluorophenyl sulfonyl group, and a nicotinamide core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of a piperazine derivative with 3,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Nicotinamide: The final step is the coupling of the benzo[d][1,3]dioxole and the sulfonylated piperazine with nicotinoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present in any intermediates.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules can be studied to understand its potential as a biochemical probe or a therapeutic agent.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the difluorophenyl sulfonyl group could form hydrogen bonds or electrostatic interactions with amino acid residues. The nicotinamide core might mimic natural substrates or inhibitors, affecting the activity of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
  • N,N-bis(1,3-benzodioxol-5-ylmethyl)amine

Uniqueness

Compared to similar compounds, N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide stands out due to the presence of the difluorophenyl sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a unique candidate for further research and development.

Properties

Molecular Formula

C24H22F2N4O5S

Molecular Weight

516.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H22F2N4O5S/c25-17-11-18(26)13-19(12-17)36(32,33)30-8-6-29(7-9-30)23-20(2-1-5-27-23)24(31)28-14-16-3-4-21-22(10-16)35-15-34-21/h1-5,10-13H,6-9,14-15H2,(H,28,31)

InChI Key

DKRWIPAUNWAZOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.